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Compound of Interest

Compound Name:
2-chloro-N-(1H-indazol-6-

yl)acetamide

CAS No.: 401591-05-7

Cat. No.: B3265036

Get Quote

Compound Identity & Significance
2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block

characterized by an indazole core functionalized with an

-chloroacetamide group. This moiety acts as a "warhead," capable of forming irreversible
covalent bonds with nucleophilic cysteine residues in target proteins.

Systematic Name: 2-chloro-N-(1H-indazol-6-yl)acetamide

Precursor CAS Numbers:

6-Aminoindazole (Substrate): [6967-12-0]

Chloroacetyl Chloride (Reagent): [79-04-9][1][2][3][4]

Molecular Formula:

Molecular Weight: 209.63 g/mol
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Role: Electrophilic Intermediate, Covalent Warhead, Scaffold for S

2 diversification.

Strategic Importance in Drug Discovery
This compound serves two primary functions in medicinal chemistry:

Covalent Fragment Screening: The chloroacetamide group reacts with non-catalytic

cysteines (e.g., Cys481 in BTK or similar positions in FGFR/JAK kinases), turning the

indazole scaffold into an irreversible inhibitor.

Synthetic Divergence: The chloride is a good leaving group, allowing researchers to displace

it with secondary amines (e.g., piperazines, morpholines) to generate complex N-(indazol-6-

yl)acetamide derivatives with optimized pharmacokinetic profiles.

Chemical Synthesis Protocol
Objective: Synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide via nucleophilic acyl

substitution.

Reaction Logic
The synthesis relies on the chemoselective acylation of the exocyclic amine at position 6 over

the endocyclic indazole nitrogens. 6-Aminoindazole is treated with chloroacetyl chloride in the

presence of a base to neutralize the HCl byproduct.

Experimental Workflow
Reagents:

6-Aminoindazole (1.0 equiv)

Chloroacetyl chloride (1.1 equiv)[1][2][5]

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

Solvent: Anhydrous THF or DCM (Dichloromethane)
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Step-by-Step Procedure:

Preparation: Dissolve 6-aminoindazole (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-

bottom flask under an inert atmosphere (

).

Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath to

suppress di-acylation side products.

Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes. The reaction is

highly exothermic; maintain temperature <5°C.

Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via

TLC (System: 5% MeOH in DCM). The starting amine spot (

) should disappear.

Quench & Isolation: Pour the reaction mixture into ice-cold water (150 mL). The product

typically precipitates as a beige/off-white solid.

Purification: Filter the solid, wash with cold water (

mL) to remove triethylammonium chloride salts, and dry under vacuum. Recrystallize from
Ethanol/Water if necessary.

Synthesis Pathway Diagram
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Caption: Chemoselective N-acylation pathway converting 6-aminoindazole to the target

chloroacetamide electrophile.

Reactivity & Mechanism of Action
The utility of this compound lies in the

-chloroacetamide moiety. The carbon adjacent to the chlorine is electron-deficient, making it
susceptible to nucleophilic attack.

Mechanism 1: Covalent Protein Binding (Target
Engagement)
In a biological context, the sulfur atom of a cysteine residue attacks the

-carbon, displacing the chloride ion. This forms a stable thioether bond, permanently attaching
the indazole scaffold to the protein.

Selectivity: Reactivity is tuned to specific "solvent-exposed" cysteines in the ATP-binding

pocket of kinases.

Mechanism 2: Synthetic Displacement (S 2)
In a synthetic context, the chloride can be displaced by secondary amines (e.g., N-

methylpiperazine) to create solubilized derivatives.

Conditions: DMF or Acetonitrile,

, 60°C.

Reactivity Logic Diagram
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Caption: Dual reactivity profile: Covalent protein modification vs. synthetic derivatization via

S_N2 mechanisms.

Characterization Data Summary
When characterizing the synthesized material, the following signals confirm the structure.
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Technique Parameter
Expected Signal /
Observation

Interpretation

1H NMR 4.2 - 4.4 ppm Singlet (2H)

-CH

Cl protons (distinctive

diagnostic peak).

1H NMR 10.5 ppm Broad Singlet (1H)
-NH-CO- Amide

proton (downfield).

1H NMR 13.0 ppm Broad Singlet (1H)
Indazole N-H (often

exchangeable).

LC-MS m/z (ESI+)
[M+H]

210/212

Characteristic 3:1 ratio

due to

Cl/

Cl isotopes.

Appearance Visual
Off-white to beige

solid

Typical for amino-

indazole amides.

Safety & Handling
Hazard Class: Alkylating Agent.

Risk: Potent skin and respiratory sensitizer. The compound is designed to react with

proteins; it will react with your proteins if handled improperly.

Protocol: Handle only in a fume hood. Wear nitrile gloves and a lab coat. Quench excess

reagent with aqueous ammonia or Tris buffer before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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